

Evidence Summary: Zonisamide and Kidney Stone Risk

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Zonisamide

CAS No.: 68291-97-4

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The table below summarizes core findings from a key 2025 retrospective cohort study published in the *American Journal of Kidney Disease* [1] [2]. This study analyzed data from over 1.1 million patients.

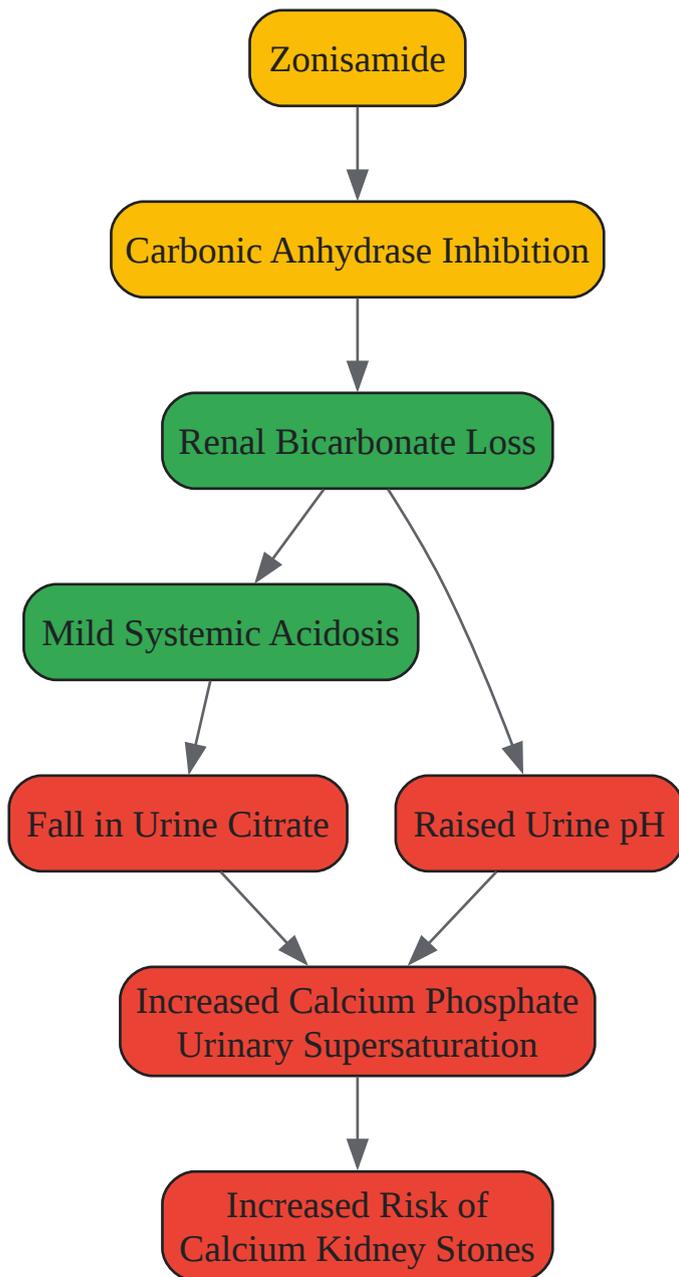
Cohort	Adjusted Hazard Ratio (HR)	Increased Risk	Unadjusted Cumulative Incidence (Users vs. Non-users)
Commercially Insured (CDM)	1.58 (95% CI: 1.49-1.68) [1] [3]	58% [4]	2.9% vs. 1.2% [1] [2]
Medicare Enrollees	1.22 (95% CI: 1.11-1.34) [1] [3]	22% [4]	2.0% vs. 1.3% [1] [2]

Additional Risk Factors from the Study:

- Age:** The association with kidney stone risk was stronger in younger adults. One analysis found an 87% increased risk for users aged 39 or younger, compared to a 39% increased risk for those 55 and older [2].
- Dosage:** Higher topiramate (a drug with a similar mechanism) dosages were significantly associated with higher stone risk [1] [2]. While this specific dose-response was reported for topiramate, it highlights the importance of investigating this relationship for **zonisamide** in a research context.
- Indication:** The increased risk was observed across treatment indications (e.g., migraine, seizure disorders, obesity) and was independent of the condition being treated in the commercially insured cohort [1] [2].

Mechanism of Action: The Biological Pathway to Stone Formation

The increased risk of kidney stones is a known physiological consequence of **zonisamide**'s weak inhibition of the carbonic anhydrase enzyme [5]. This action is not related to its primary anticonvulsant activity but has significant effects on urine composition. The following diagram illustrates the pathway from drug action to clinical outcome.



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Research and Clinical Implications

For researchers designing studies or developing new formulations, and for clinicians considering trial protocols, the following points are critical:

- **Risk-Benefit Analysis:** The decision to prescribe **zonisamide** in clinical practice involves a risk-benefit analysis. For conditions with many treatment alternatives, such as migraine prophylaxis, consider other options for patients with a history of kidney stones [4].
- **Primary Prevention Strategy - Hydration:** The cornerstone of prevention is increasing fluid intake to dilute the urine. Official guidelines and product information recommend high fluid intake to maintain a urine output of at least **2.5 liters per day** to prevent stone formation [6] [7]. In some severe cases, even higher volumes (3.5-4 L) are recommended [6].
- **Monitoring and Adherence:** Simply advising high fluid intake is often insufficient due to poor patient adherence [8] [9]. Research is exploring behavioral interventions and technology (e.g., "smart" water bottles that track intake) to improve adherence in both clinical and trial settings [8] [9].

Frequently Asked Questions for Research Context

Does the risk vary between different patient populations? Yes. The data indicates that younger adults may be at higher relative risk [2]. Furthermore, patients with pre-existing renal impairment or those on other medications that predispose them to acidosis may be more susceptible to the urine chemistry changes caused by **zonisamide** [5].

Are there any investigational strategies to mitigate this side effect? Beyond hydration, research into other mitigation strategies is ongoing. One approach mentioned in clinical commentary is the investigation of **citrate supplementation** [3], as **zonisamide** directly lowers urinary citrate, a key inhibitor of stone formation. This could be a relevant area for further preclinical or clinical research.

Is this risk unique to zonisamide? No. This is a class effect associated with carbonic anhydrase inhibition. The risk is similarly well-documented for **topiramate** [4] [1] [2]. Research on other drugs in this class would need to consider this potential side effect.

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To cite this document: Smolecule. [Evidence Summary: Zonisamide and Kidney Stone Risk].

Smolecule, [2026]. [Online PDF]. Available at:

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